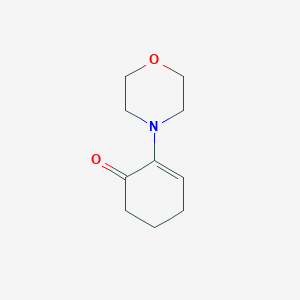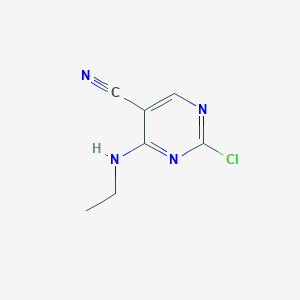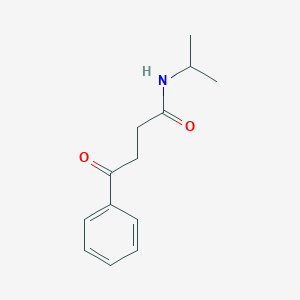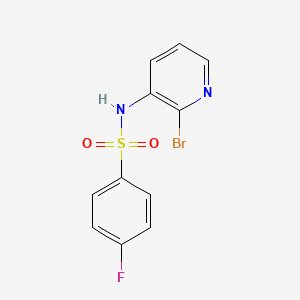![molecular formula C12H8BrN3O B8474251 3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B8474251.png)
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol is a chemical compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position of the triazolopyridine ring and a phenol group at the 3rd position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol typically involves the formation of the triazolopyridine core followed by the introduction of the bromine atom and the phenol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between enaminonitriles and benzohydrazides can be mediated by microwave irradiation to form the triazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution of the bromine atom can yield various substituted triazolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol has a wide range of scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol is unique due to the presence of both the bromine atom and the phenol group, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C12H8BrN3O |
|---|---|
Molekulargewicht |
290.11 g/mol |
IUPAC-Name |
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol |
InChI |
InChI=1S/C12H8BrN3O/c13-9-4-5-11-14-15-12(16(11)7-9)8-2-1-3-10(17)6-8/h1-7,17H |
InChI-Schlüssel |
OGMBVPRQRJENGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C2=NN=C3N2C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Cyclohexanone, 2-[(phenylmethoxy)methyl]-](/img/structure/B8474280.png)
